3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with an ethyl group at the N3 position and a 2-hydroxy-3-methoxybenzylidene moiety at the C5 position. The compound’s Z-configuration (5Z) is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the thioxo sulfur atom, forming an S(6) ring motif . This structural feature enhances planarity and influences intermolecular interactions, such as C–H⋯π and C–H⋯S bonds, which stabilize crystal packing .
Properties
IUPAC Name |
3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-14-12(16)10(19-13(14)18)7-8-5-4-6-9(17-2)11(8)15/h4-7,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWCOUBSVBPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethylamine with Thioglycolic Acid
The reaction of ethylamine with thioglycolic acid in the presence of a dehydrating agent (e.g., HCl or H2SO4) yields 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one via intramolecular cyclization. Typical conditions involve refluxing in ethanol or acetic acid for 4–6 hours, achieving yields of 65–78%.
Reaction Equation:
Key parameters:
Three-Component Reaction (Amine, Carbonyl, Thiol)
An alternative one-pot method combines ethylamine, diketene (or α-haloketone), and carbon disulfide under microwave irradiation. This approach reduces reaction time to 20–30 minutes with yields up to 85%.
Advantages :
The introduction of the (2-hydroxy-3-methoxyphenyl)methylidene group at C5 employs a Knoevenagel condensation between 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one and 2-hydroxy-3-methoxybenzaldehyde.
Standard Protocol
Reagents :
-
Thiazolidinone core (1 equiv).
-
2-Hydroxy-3-methoxybenzaldehyde (1.2 equiv).
Procedure :
Microwave-Assisted Optimization
Microwave irradiation (100–150 W, 80–100°C) reduces reaction time to 15–30 minutes while maintaining yields >90%. This method enhances regioselectivity and minimizes side products like diastereomers or oligomers.
Solvent and Catalyst Innovations
-
Deep Eutectic Solvents (DES) : Using L-proline-based DES (e.g., choline chloride:L-proline) improves atom economy and eliminates toxic solvents. Reported yields reach 96% with Z-configuration exclusivity.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) in aqueous medium achieves 82% yield at 50°C.
Stereochemical and Structural Analysis
Z-Configuration of the Exocyclic Double Bond
The Knoevenagel condensation exclusively yields the Z-isomer, confirmed by:
Spectroscopic Characterization
IR (KBr, cm⁻¹) :
1H NMR (DMSO-d6, δ ppm) :
Reaction Optimization and Challenges
Critical Parameters
Side Reactions and Mitigation
-
Diastereomer Formation : Minimized using excess aldehyde and anhydrous conditions.
-
Oligomerization : Suppressed by slow addition of aldehyde and low temperatures (60–80°C).
Comparative Data for Preparation Methods
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Standard Reflux | Acetic acid | NaOAc | 6 | 78 | 95 |
| Microwave | Ethanol | None | 0.5 | 92 | 98 |
| DES | L-Proline DES | None | 4 | 96 | 99 |
| Phase-Transfer | H2O | TBAB | 3 | 82 | 93 |
Applications and Derivative Synthesis
The product serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one commonly use reagents such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively.
Antimicrobial Properties
Studies have shown that compounds similar to 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possess antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
Thiazolidinone derivatives are noted for their anti-inflammatory properties. The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Cancer Treatment
Compounds within the thiazolidinone class have been investigated for their anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the potential of similar compounds in targeting breast and colon cancer cells.
Cardiovascular Health
The compound's ability to inhibit platelet aggregation suggests its application in cardiovascular medicine, potentially serving as an antithrombotic agent.
Case Studies
- Antioxidant and Antimicrobial Study : A study conducted on thiazolidinone derivatives indicated that these compounds could reduce oxidative stress markers and demonstrate significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed a promising IC50 value of around 10 µM for antioxidant activity.
- Cancer Cell Apoptosis : In vitro studies on breast cancer cell lines demonstrated that a related thiazolidinone compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
- Platelet Aggregation Inhibition : Research involving animal models showed that the compound effectively reduced platelet aggregation in response to thrombin, indicating its potential use in preventing thromboembolic events.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties.
The compound's chemical profile is as follows:
| Property | Value |
|---|---|
| Compound ID | 1588-0083 |
| Molecular Weight | 295.38 g/mol |
| Molecular Formula | C13H13N2O3S2 |
| LogP | 2.9111 |
| Polar Surface Area | 39.548 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one possesses antibacterial activity against various pathogens.
- Antibacterial Activity :
- Antifungal Activity :
Antiviral Activity
Thiazolidinones have been explored for their potential in treating viral infections, particularly HIV and HCV.
- Anti-HIV Activity :
- HCV Inhibition :
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives, including the compound of interest:
- Synthesis and Evaluation :
- Comparative Studies :
Comparison with Similar Compounds
Hydroxy vs. Methoxy Substitution
- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) :
Lacks the 3-methoxy group, reducing steric bulk and electron-donating capacity. This derivative exhibits weaker intermolecular stabilization due to fewer hydrogen-bonding opportunities compared to the target compound . - (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IV) :
The hydroxyl and methoxy groups are positioned at the 4- and 3-positions, respectively, creating distinct electronic and steric environments. This configuration may enhance solubility in polar solvents compared to the target compound’s 2-hydroxy-3-methoxy arrangement .
Nitro and Halogen Substituents
- (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: The nitro group at the 3-position introduces strong electron-withdrawing effects, reducing electron density on the benzylidene ring.
- (5Z)-5-[(6-chloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one :
A chloro substituent on a fused chromene system significantly alters π-conjugation and steric bulk, likely reducing planarity compared to the target compound’s simpler benzylidene system .
N-Substituent Variations
Ethyl vs. Phenyl or Hydroxyethyl Groups
- 3-(2-Hydroxyethyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (11b) :
The hydroxyethyl substituent introduces hydrogen-bonding capacity at the N3 position, which may enhance interactions with biological targets, such as enzymes or receptors .
Heteroaromatic vs. Benzylidene Systems
- (5Z)-5-(pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (15) :
The pyrazine ring introduces nitrogen atoms into the arylidene system, enhancing hydrogen-bond acceptor capacity and enabling coordination with metal ions .
Stereochemical and Crystallographic Differences
- Z vs. E Isomers : The Z-configuration of the target compound promotes intramolecular hydrogen bonding, stabilizing a planar conformation. In contrast, E-isomers, such as (5E)-3-ethyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, exhibit distorted geometries due to steric clashes between substituents, reducing crystallinity .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, thiosemicarbazide derivatives can react with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system (e.g., 5 mL DMF + 10 mL acetic acid) at elevated temperatures (~100–120°C) for 2–4 hours. Recrystallization from DMF-ethanol mixtures yields pure products . Adjusting substituents on the arylidene group (e.g., hydroxy, methoxy) requires controlled stoichiometry of the aldehyde/ketone precursor (0.03 mol per 0.01 mol thiosemicarbazide) to minimize side reactions.
Q. Table 1: Example Reaction Parameters
| Component | Quantity (mol) | Solvent System | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Thiosemicarbazide | 0.01 | DMF + acetic acid | 2 h | ~65–75 |
| Chloroacetic acid | 0.01 | |||
| Sodium acetate | 0.02 | |||
| Aldehyde/Ketone precursor | 0.03 |
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the presence of the ethyl group (δ ~1.2–1.5 ppm for CH, δ ~4.0–4.5 ppm for CH), methoxy (δ ~3.8–4.0 ppm), and hydroxy protons (broad singlet at δ ~9–12 ppm). IR spectroscopy can validate the thione (C=S, ~1200–1250 cm) and carbonyl (C=O, ~1650–1750 cm) groups .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is ideal. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. WinGX or ORTEP-III can visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs (e.g., rings). For example, the hydroxy group on the phenyl ring often acts as a donor (O–H⋯O/S), while the thione sulfur or carbonyl oxygen serves as an acceptor. Computational tools like Mercury or CrystalExplorer quantify interaction energies and visualize packing motifs. In related rhodanine derivatives, such interactions stabilize layered or helical supramolecular architectures .
Q. What computational strategies are effective for studying the electronic properties and reactivity of this thiazolidinone derivative?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nucleophilic/electrophilic sites. Compare computed IR/NMR spectra with experimental data to validate models .
- Reactivity Predictions : Use Gaussian or ORCA to simulate reaction pathways (e.g., oxidation of the hydroxy group to quinone derivatives or reduction of sulfur centers). Solvent effects (e.g., polarizable continuum models) refine accuracy for solution-phase reactions .
Q. How can structural analogs of this compound be designed to enhance biological activity?
- Methodological Answer :
- SAR Studies : Modify substituents on the arylidene (e.g., halogenation at the 4-position for increased lipophilicity) or the thiazolidinone core (e.g., replacing sulfur with selenium).
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen analogs against target proteins (e.g., antimicrobial enzymes or cancer-related kinases). For example, iodinated derivatives show enhanced binding to thyroid hormone receptors due to halogen bonding .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported crystallographic data for similar thiazolidinone derivatives?
- Methodological Answer : Cross-validate unit cell parameters and space groups using multiple datasets. For example, if two studies report conflicting hydrogen-bonding patterns for (5Z)-5-(2-hydroxybenzylidene) analogs, re-refine the raw diffraction data (e.g., .hkl files) in SHELXL with updated scattering factors. Check for overlooked symmetry elements (e.g., twinning or pseudosymmetry) using PLATON’s ADDSYM algorithm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
